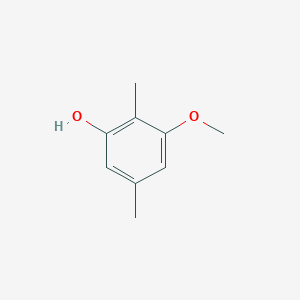

3-Methoxy-2,5-dimethylphenol

Description

Structure

3D Structure

Properties

CAS No. |

56526-87-5 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-methoxy-2,5-dimethylphenol |

InChI |

InChI=1S/C9H12O2/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5,10H,1-3H3 |

InChI Key |

BKTWCYQXHSDAKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxy 2,5 Dimethylphenol and Its Analogs

De Novo Synthetic Pathways to 3-Methoxy-2,5-dimethylphenol

De novo synthesis offers a powerful approach to constructing highly substituted phenols by building the aromatic ring from acyclic precursors, providing excellent control over the final substitution pattern. researchgate.net

Directing group strategies are a cornerstone of regioselective C-H functionalization of phenols. nih.govresearchgate.net The phenolic hydroxyl group itself can act as a directing group, although its strong activating and nucleophilic nature can lead to challenges in controlling reactivity and selectivity. nih.gov For instance, the inherent ortho- and para-directing nature of the hydroxyl group often results in mixtures of isomers. nih.gov

To overcome these challenges, researchers have developed various catalytic systems. For example, rhenium-catalyzed ortho-alkenylation of phenols with internal alkynes demonstrates high regioselectivity, favoring functionalization at the position ortho to the hydroxyl group. bohrium.com This method proceeds under neutral conditions and avoids the formation of regioisomers often seen with traditional Friedel-Crafts reactions. bohrium.comsci-hub.se Similarly, gold-catalyzed alkylation of phenols with benzylic alcohols shows a preference for the para-position in non-substituted phenols and the ortho-position relative to the more electron-releasing substituent in disubstituted phenols. rsc.org

The choice of catalyst and reaction conditions plays a critical role in determining the regioselectivity of these transformations. For instance, a Co(II)-catalyzed regioselective synthesis of 2-(aryl/alkylthio)phenols has been developed using acetic anhydride (B1165640) as a directing group under mild conditions, yielding moderate to excellent yields. nih.gov

Table 1: Catalyst Systems for Regioselective Phenol (B47542) Functionalization

| Catalyst System | Reaction Type | Selectivity | Reference |

| Re₂(CO)₁₀ | ortho-Alkenylation | High ortho-selectivity | bohrium.com |

| Au(I)/Phosphite | para-Alkylation | para-preference | rsc.org |

| Co(II)/Acetic Anhydride | ortho-Thiolation | High ortho-selectivity | nih.gov |

| Cu(OTf)₂ | Oxidative Arylation | Moderate to good yields | rsc.org |

Constructing the phenolic ring from non-aromatic precursors is a valuable strategy, particularly for accessing highly substituted phenols where traditional aromatic substitution reactions might fail to provide the desired regiochemistry. researchgate.net This approach involves the direct construction of the phenol ring from acyclic precursors that already contain the necessary substituents in the correct positions. researchgate.net

One such strategy involves the benzannulation of cyclobutenones with ynamides, which proceeds through a cascade of four pericyclic reactions to produce multiply substituted aniline (B41778) derivatives. researchgate.net These anilines can then be further transformed into highly substituted indoles. researchgate.net Another approach utilizes a one-pot Robinson annulation of α,β-unsaturated ketones with α-fluoro-β-ketoesters, followed by in situ dehydrofluorination and tautomerization to yield 3,5-disubstituted phenols. researchgate.net This method has been successfully applied to the synthesis of polysubstituted phenols. researchgate.net

Ring-closing metathesis (RCM) followed by dehydration or tautomerization provides another route to substituted benzenes and phenols. researchgate.net For instance, cationic rhodium(I)/BINAP complex-catalyzed decarboxylative [2 + 2 + 2] cycloadditions of diynes with vinylene carbonate offer a novel pathway to substituted phenols. researchgate.net

A patent describes a three-step synthesis of 3,5-dimethylphenol (B42653) starting from xylene, which involves carbonylation, a Bayer-Villiger oxidation, and subsequent hydrolysis. google.com This method highlights the potential of using readily available starting materials for the synthesis of substituted phenols. google.com

Catalyst-mediated reactions are instrumental in the synthesis of substituted phenols, offering high efficiency and selectivity. Nickel(0)-catalyzed reactions of cyclobutenones with alkynes provide a route to substituted phenols. acs.org Palladium-catalyzed dehydrogenation–coupling–aromatization of cyclohexanols with primary alcohols offers a modular approach to ortho-substituted phenols, with water and hydrogen gas as the only byproducts. acs.org

The synthesis of phenols from aryl halides can be achieved using transition-metal catalysts. nih.gov A mechanistically guided approach using a nickel catalyst and nitrous oxide as an electrophilic oxygen source allows for the mild and selective synthesis of phenols from aryl halides. nih.gov This method tolerates a wide range of functional groups, including electron-withdrawing and electron-donating substituents. nih.gov

In the context of synthesizing analogs, a palladium-catalyzed Suzuki coupling has been employed to create a series of compounds with differentially substituted phenyl rings, starting from commercially available bromo phenols. nih.gov

Efficient Synthesis via Precursor Transformation and Derivatization

Transforming readily available precursors is a common and efficient strategy for synthesizing complex molecules like this compound.

Phenol etherification is a fundamental transformation in organic synthesis. Palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate, using an inexpensive PdCl₂(dppf) catalyst, provides allylic aryl ethers in good yields with complete regioselectivity. frontiersin.org Optimization of reaction conditions, such as temperature, has been shown to significantly improve yields. frontiersin.org For the O-methylation of phenols, dimethyl carbonate (DMC) serves as an environmentally friendly methylating agent. researchgate.net The use of a Na-CH₃ONa/γ-Al₂O₃ catalyst allows for the high-efficiency conversion of phenols to ethers, with optimal conditions identified as a 1:3 molar ratio of phenol to DMC at 210 °C for 2.5 hours. acs.org

O-demethylation is another crucial reaction for the synthesis of phenols from their methoxy (B1213986) precursors. encyclopedia.pub Traditional methods often employ strong acids. encyclopedia.pub However, catalytic methods using transition metals like copper or palladium are also utilized. encyclopedia.pub The use of a solid acid catalyst with a Wells-Dawson structure has been shown to be effective for the deprotection of phenol methoxymethyl ethers, with high to quantitative yields achieved in under an hour. mdpi.com

Table 2: Optimized Conditions for Phenol Etherification and Demethylation

| Reaction | Catalyst/Reagent | Conditions | Yield | Reference |

| Allylic Etherification | PdCl₂(dppf)/Cs₂CO₃ | 70°C, 15 h, MeCN | 81% | frontiersin.org |

| O-Methylation | Na-CH₃ONa/γ-Al₂O₃/DMC | 210°C, 2.5 h | Nearly complete conversion | acs.org |

| O-Demethylation | Wells-Dawson HPA | 65°C, 1 h, Methanol | 100% | mdpi.com |

Enhancing yield and selectivity is paramount in the synthesis of specific isomers like this compound. The selective oxidation of 2,4,6-trimethylphenol (B147578) using a copper(II) chloride catalyst in the presence of potassium carbonate and hydrogen peroxide can yield 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) in very good yields. researchgate.net The molar ratios of the reagents were found to be critical for the product distribution. researchgate.net

The synthesis of 3,5-dimethylphenol has been achieved with a total yield of over 60% through a three-step process starting from xylene, demonstrating a scalable and efficient route. google.com In the synthesis of m-aryloxy phenols, modern variants of the Ullmann reaction, which are copper-mediated, have been developed to improve upon the harsh conditions of the original protocol. encyclopedia.pub

Furthermore, the directed ortho-metalation (DoM) of a carbamate (B1207046) derivative of 3-methoxyphenol (B1666288) has been used to introduce a methyl group at the 2-position, providing a route to 3-methoxy-2-methylphenol. nih.gov This highlights the power of directing groups in achieving high regioselectivity in the synthesis of substituted phenols.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The development of sustainable and green synthetic routes is a paramount goal in modern chemistry, driven by the need to minimize environmental impact, reduce waste, and utilize resources efficiently. In the context of synthesizing this compound and its analogs, green chemistry principles are being applied to innovate beyond traditional methods, focusing on improved atom economy, the use of safer solvents and reagents, and the integration of renewable resources.

The reduction or complete elimination of volatile organic solvents is a cornerstone of green chemistry, as it mitigates pollution, reduces health and safety hazards, and simplifies purification processes. Concurrently, maximizing atom economy—the efficiency with which atoms from the reactants are incorporated into the final product—is crucial for minimizing waste.

Solvent-Free Reactions:

Recent advancements have demonstrated the feasibility of performing reactions on solid aromatic substrates under solvent-free conditions. Mechanochemistry, or reactive extrusion, has emerged as a powerful technique. For instance, the continuous flow mechanochemical nitration of solid aromatics, including analogs like 2,5-dimethylphenol (B165462), has been successfully achieved using only nitric acid in a vertical single-screw reactor. rsc.orgrsc.org This method eliminates the need for conventional solvents, which are typically used to dissolve solid reactants to facilitate nitration. rsc.orgrsc.org The process is highly intensified, featuring reaction times of only a few minutes compared to several hours in batch mode, and results in a significantly lower process mass intensity (PMI) with negligible emissions. rsc.orgrsc.org The exothermic nature of aromatic nitration can be harnessed to help achieve the desired reaction temperature, further improving the energy efficiency of the process. rsc.orgrsc.org

In one study, the nitration of 2,5-dimethylphenol using 15% HNO₃ at 50°C in a screw reactor resulted in 100% conversion, with 97% selectivity for 4-nitro-2,5-dimethylphenol. rsc.org This highlights the potential of solvent-free mechanochemistry to provide controlled and efficient synthesis of substituted phenols. rsc.org

Interactive Table: Solvent-Free Nitration of Phenol Analogs

| Substrate | Reagent | Conditions | Conversion | Selectivity | Reference |

| 2,5-dimethylphenol | 15% HNO₃ | 50°C, Screw Reactor | 100% | 97% for 4-nitro-2,5-dimethylphenol | rsc.org |

| 2,6-di-tertbutylphenol | 15% HNO₃ | 50°C, Screw Reactor | 100% | 100% for 4-nitro-2,6-di-tert-butylphenol | rsc.org |

| p-methoxyphenol | 15% HNO₃ | 15°C, Screw Reactor | - | - | rsc.org |

Another green approach involves the use of supercritical water as a reaction medium. A method for synthesizing 2,5-dimethylphenol from 2,5-dimethyl benzene (B151609) sulfonic acid utilizes supercritical distilled water, with sodium hydroxide (B78521) as a catalyst and oxygen as an oxidant. google.com This process fundamentally addresses environmental pollution by avoiding traditional organic solvents and not generating the "three wastes" (waste gas, wastewater, and industrial solid waste). google.com

Atom-Economical Methodologies:

The use of dimethyl carbonate (DMC) as a green methylating agent, replacing toxic reagents like methyl halides, is another significant stride. sciforum.net A highly selective O-methylation of various phenols, including 3,5-dimethylphenol, has been achieved using DMC in the presence of a reusable FeHYmmm zeolite catalyst. sciforum.net This method proceeds under mild conditions (120°C, 1 hour) and provides the corresponding methoxybenzene derivative with high yield and selectivity. sciforum.net

Interactive Table: Green O-Methylation of Phenol Analogs with DMC

| Substrate | Catalyst | Conditions | Yield of Methoxybenzene | Reference |

| Phenol | FeHYmmm (5 wt.%) | 120°C, 1 h | 99% | sciforum.net |

| 3,5-Dimethylphenol | FeHYmmm (5 wt.%) | 120°C, 1 h | 92% | sciforum.net |

| 3,4-Dimethylphenol | FeHYmmm (5 wt.%) | 120°C, 1 h | 98% | sciforum.net |

| 2,3,5-Trimethylphenol | FeHYmmm (5 wt.%) | 120°C, 1 h | 89% | sciforum.net |

The transition from fossil-based feedstocks to renewable resources is a critical component of building a sustainable chemical industry. kit.edu Lignocellulosic biomass, which is abundant and not in competition with food sources, represents a vast and largely untapped reservoir of renewable carbon. researchgate.netnih.gov

Lignin (B12514952) as a Source of Aromatic Compounds:

Lignin, a major component of lignocellulosic biomass, is a complex aromatic biopolymer composed of methoxylated phenylpropanoid units. kit.edu This structure makes it the largest renewable resource for aromatic compounds, which are currently sourced almost exclusively from fossil fuels. kit.edu The valorization of lignin, often a byproduct of the pulp, paper, and second-generation bioethanol industries, into valuable chemicals is a highly sustainable approach. kit.eduresearchgate.net

Reductive catalytic depolymerization is a promising strategy for converting lignin into a bio-oil rich in phenolic monomers. researchgate.net These monomers can serve as platform chemicals for the synthesis of a wide variety of products. While the direct, selective synthesis of this compound from lignin is a complex challenge that remains an active area of research, the fundamental building blocks are present within the lignin structure. The process involves breaking down the complex polymer and catalytically transforming the resulting fragments. For example, catalytic processes using mixed metal oxide catalysts can convert lignin into a lignin oil containing various phenolic monomers. researchgate.net

Other Renewable Platforms:

Beyond lignin, other renewable resources like carbohydrates (sugars) and terpenes are being explored for the synthesis of benzenoid aromatics. nih.govacs.org Fermentation of sugar monomers can yield platform molecules like furan (B31954) derivatives, which can then be further converted into aromatics. kit.edu While these routes are generally less direct for producing highly substituted methoxyphenols compared to lignin, they represent an important part of the broader strategy to shift chemical production to a renewable footing. nih.govacs.org

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 2,5 Dimethylphenol

Electrophilic Aromatic Substitution Reactions of 3-Methoxy-2,5-dimethylphenol

Phenols are highly susceptible to electrophilic aromatic substitution reactions due to the electron-rich nature of the aromatic ring, which is enhanced by the hydroxyl group. byjus.com The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate arenium ion. byjus.com

In this compound, the directing effects of the hydroxyl, methoxy (B1213986), and methyl groups must be considered to predict the outcome of electrophilic substitution. The hydroxyl group at C1 is a powerful ortho, para-director. The methoxy group at C3 is also an ortho, para-director, while the methyl groups at C2 and C5 are weakly activating ortho, para-directors.

The regioselectivity of electrophilic aromatic substitution on substituted phenols is a complex interplay of electronic and steric effects. chemrxiv.orgstudysmarter.co.uk The hydroxyl and methoxy groups, being strong activators, significantly increase the electron density at the positions ortho and para to them. byjus.comlibretexts.org The methyl groups also contribute to this electron-donating effect, albeit to a lesser extent. studysmarter.co.uk The combined electronic effects of these substituents make the aromatic ring of this compound highly activated towards electrophiles.

The positions for electrophilic attack are determined by the cumulative directing influence of all substituents. The hydroxyl group strongly directs to positions 2, 4, and 6. The methoxy group directs to positions 2 and 4. The methyl groups at C2 and C5 further influence the electron distribution. The most likely positions for substitution will be those that are activated by multiple electron-donating groups and are sterically accessible.

Interactive Table: Regiochemical Directing Effects of Substituents in this compound

| Substituent | Position | Activating/Deactivating | Ortho/Meta/Para Director |

| -OH | 1 | Strongly Activating | Ortho, Para |

| -OCH3 | 3 | Strongly Activating | Ortho, Para |

| -CH3 | 2 | Activating | Ortho, Para |

| -CH3 | 5 | Activating | Ortho, Para |

The outcome of an electrophilic substitution reaction can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com Kinetic control favors the product that is formed fastest, which usually corresponds to the reaction pathway with the lowest activation energy. jackwestin.comlibretexts.org Thermodynamic control, on the other hand, favors the most stable product, which is achieved when the reaction is reversible and allowed to reach equilibrium. openstax.org

In the context of electrophilic substitution on phenols, reactions are often run at low temperatures to favor kinetic control, leading to a mixture of ortho and para isomers. libretexts.org The ratio of these isomers can be influenced by the reaction conditions. For instance, in some cases, the ortho product may be favored due to chelation of the electrophile by the hydroxyl group. At higher temperatures, reversibility may become a factor, allowing for isomerization to the thermodynamically more stable product, which is often the para isomer due to reduced steric hindrance. openstax.org The specific conditions, such as the nature of the electrophile, solvent, and temperature, will ultimately determine the product distribution. jackwestin.comopenstax.org

Oxidation and Reduction Chemistry of this compound

The phenolic hydroxyl group makes this compound susceptible to oxidation. The electron-donating methoxy and methyl groups further facilitate this process. Conversely, reduction of the aromatic ring or cleavage of the methoxy group can also be achieved under specific conditions.

The oxidation of phenols often proceeds through the formation of phenoxyl radicals. scispace.com These radicals are stabilized by delocalization of the unpaired electron across the aromatic ring. scispace.com The presence of electron-donating groups, such as methoxy and methyl, further stabilizes the phenoxyl radical intermediate.

The subsequent fate of the phenoxyl radical can vary, leading to different products. It can undergo coupling reactions to form dimers or polymers, or it can be further oxidized to form quinones. psu.edudntb.gov.ua The specific reaction pathway is influenced by the oxidant used, the reaction conditions, and the substitution pattern on the phenol (B47542). psu.edu For instance, oxidation of some phenols can lead to the formation of Pummerer's ketone, an ortho-para coupled product. psu.edu

The electrochemical oxidation of phenols has been a subject of extensive study. scispace.comuc.pt The oxidation potential of a phenol is a measure of its susceptibility to oxidation and is influenced by the substituents on the aromatic ring. nih.gov Electron-donating groups, like methoxy and methyl, generally lower the oxidation potential, making the phenol easier to oxidize. nih.govrsc.org Conversely, electron-withdrawing groups increase the oxidation potential. nih.gov

The electrochemical oxidation of phenols is often an irreversible process and can be pH-dependent. scispace.comuc.pt The initial one-electron oxidation forms a phenoxyl radical, which can then undergo further reactions. scispace.com In some cases, the oxidation products can adsorb onto the electrode surface, influencing the subsequent electrochemical behavior. scispace.comuc.pt The study of the electrochemical behavior of substituted phenols provides valuable insights into their redox properties and potential applications in areas such as antioxidant research and environmental remediation. scispace.comacs.orgpnas.org

Interactive Table: Effect of Substituents on the Oxidation Potential of Phenols

| Substituent | Effect on Oxidation Potential |

| Electron-donating (e.g., -OCH3, -CH3) | Decreases (easier to oxidize) |

| Electron-withdrawing (e.g., -NO2, -CN) | Increases (harder to oxidize) |

Intermolecular Coupling Reactions Involving this compound

Phenolic compounds can undergo intermolecular coupling reactions, often through oxidative pathways, to form larger molecules. psu.edu These reactions are important in the synthesis of various natural products and polymeric materials. dntb.gov.ua

In the case of this compound, oxidative coupling would likely proceed via the formation of a phenoxyl radical. The coupling of two such radicals could lead to the formation of C-C or C-O bonds, resulting in biphenyl (B1667301) or diphenyl ether structures, respectively. The regioselectivity of the coupling would be determined by the spin density distribution in the phenoxyl radical intermediate and steric factors. psu.edu For instance, studies on the oxidation of 2,6-dimethylphenol (B121312) have shown that the para-para coupled dimer is the major product. psu.edu

Cross-Coupling Methodologies for C-C and C-Heteroatom Bond Formation

The transformation of phenols into more complex molecular architectures through cross-coupling reactions represents a powerful strategy in modern organic synthesis. For a substituted phenol like this compound, these methods allow for the strategic formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. However, the inherent strength of the phenolic C(sp²)–O bond (bond dissociation energy ≈ 111 kcal/mol) presents a significant challenge, often requiring harsh reaction conditions or pre-functionalization of the hydroxyl group. ucalgary.ca

Modern cross-coupling reactions, such as the Suzuki, Hiyama, and Buchwald-Hartwig reactions, traditionally employ aryl halides or triflates as coupling partners. stackexchange.com Direct deoxygenative cross-coupling of phenols is a more atom-economical and sustainable alternative. ucalgary.ca This approach involves the in-situ activation of the C–O bond, typically with a transition metal catalyst.

C-C Bond Formation: Palladium and nickel-based catalysts are most commonly employed for C-C bond formation. stackexchange.com For instance, a Hiyama cross-coupling reaction could theoretically couple this compound with an organosilane. The general mechanism involves the oxidative addition of a Pd(0) catalyst to an organohalide (or an activated phenol derivative), followed by transmetalation with the organosilane and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. jk-sci.com Ruthenium-catalyzed deoxygenative borylation followed by a Suzuki-Miyaura-type coupling is another advanced strategy that enables the synthesis of biaryl compounds from phenolic substrates. ucalgary.ca

C-Heteroatom Bond Formation: The formation of C-N and C-O bonds via cross-coupling is also of significant interest. The Buchwald-Hartwig amination, for example, is a palladium-catalyzed reaction that forms arylamines from aryl halides/triflates and amines. Adapting this for phenols is challenging but can be achieved. Copper-catalyzed Ullmann-type reactions provide an alternative route for forming C-O bonds, such as in the synthesis of diaryl ethers. stackexchange.combyjus.com

Below is a table summarizing representative, albeit generalized, cross-coupling methodologies applicable to phenolic substrates.

| Reaction Type | Catalyst/Reagents | Coupling Partner | Bond Formed | Typical Conditions |

| Hiyama Coupling | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., TBAF) | Organosilane (R-Si(OR')₃) | C-C | 1,4-Dioxane, 120 °C |

| Suzuki-Miyaura Coupling | Pd Catalyst, Base (e.g., K₃PO₄) | Organoboron (R-B(OR')₂) | C-C | Solvent (e.g., Toluene, Dioxane) |

| Buchwald-Hartwig Amination | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand, Base | Amine (R₂NH) | C-N | Toluene, Heat |

| Ullmann Condensation | Cu Catalyst (e.g., CuI), Base (e.g., Cs₂CO₃) | Alcohol/Phenol (R-OH) | C-O | DMF, Heat |

This table presents generalized conditions. Specific substrates like this compound may require optimization.

Oxidative Coupling Mechanisms of Phenols

Oxidative coupling is a fundamental reaction of phenols, leading to the formation of C-C or C-O linked dimers and polymers. doubtnut.com This process is central to the biosynthesis of many natural products and has been harnessed in synthetic chemistry to create complex molecules. francis-press.comstackexchange.com The reaction proceeds via the formation of a phenoxyl radical intermediate, generated by a one-electron oxidation of the phenol. byjus.com

For an unsymmetrical substrate like this compound, the resulting phenoxyl radical is a resonance-stabilized species with spin density distributed across the oxygen atom and the ortho and para carbon positions. The subsequent coupling of two such radicals can lead to several dimeric products. Given the substitution pattern of this compound (positions 2, 3, and 5 are substituted), the available positions for coupling are C4 and C6.

The mechanism of oxidative coupling can occur through several pathways: doubtnut.combyjus.com

Radical-Radical Coupling: Two phenoxyl radicals directly combine. This can result in C-C or C-O bond formation.

Radical-Nucleophile Coupling: A phenoxyl radical couples with a neutral phenol molecule.

The regioselectivity of the coupling (e.g., ortho-ortho, ortho-para, para-para) is a subject of detailed study. Historically, it was thought to be primarily governed by the spin density distribution in the phenoxyl radical. wikipedia.org However, subsequent research on substituted phenols, such as 3,5-dimethylphenol (B42653), has shown that steric and electrostatic factors are also critical. wikipedia.orgnih.gov Theoretical calculations suggest that the preferential approach of the two radicals in a staggered, sandwich-like geometry often dictates the product outcome, minimizing steric and electrostatic repulsion. nih.gov

A variety of catalysts, often transition metal complexes (e.g., using V, Fe, Cu), can mediate oxidative couplings, influencing both the rate and selectivity of the reaction. doubtnut.comresearchgate.net

| Coupling Position | Product Type | Controlling Factors |

| ortho-ortho | C-C Dimer | Steric hindrance, spin density, catalyst choice |

| ortho-para | C-C Dimer | Spin density, reaction temperature |

| ortho-Oxygen | C-O Dimer (Diaryl Ether) | Steric hindrance at oxygen, catalyst choice |

| para-Oxygen | C-O Dimer (Diaryl Ether) | Electronic effects, steric hindrance |

Functionalization Strategies of this compound at Oxygen and Carbon Centers

O-Functionalization: Etherification and Esterification

Functionalization of the phenolic hydroxyl group is a common and fundamental transformation.

Etherification: The Williamson ether synthesis is the classical method for converting phenols to ethers. wikipedia.org This Sₙ2 reaction involves the deprotonation of the phenol with a suitable base to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com For this compound, the reaction would proceed by first treating it with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkylating agent. masterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like DMF or acetonitrile (B52724) often being used to accelerate the reaction. wikipedia.org

Esterification: Phenols react very slowly with carboxylic acids, so more reactive acylating agents are typically used for esterification. libretexts.org The reaction of this compound with an acyl chloride or an acid anhydride (B1165640) yields the corresponding phenyl ester. These reactions are often carried out in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521), which serves to neutralize the HCl or carboxylic acid byproduct and can also activate the phenol by converting it to the phenoxide. doubtnut.comyoutube.com This reaction is sometimes referred to as the Schotten-Baumann reaction when conducted with a base. doubtnut.com

| Reaction | Reagents | Base | Solvent | Product |

| Etherification | Alkyl Halide (R-X) | NaH, K₂CO₃ | DMF, Acetonitrile | 3-Methoxy-2,5-dimethylphenyl ether |

| Esterification | Acyl Chloride (RCOCl) | Pyridine, NaOH | Pyridine, Dichloromethane | 3-Methoxy-2,5-dimethylphenyl ester |

| Esterification | Acid Anhydride ((RCO)₂O) | Pyridine, NaOH | Pyridine, neat | 3-Methoxy-2,5-dimethylphenyl ester |

C-Functionalization: Alkylation, Acylation, and Halogenation at Aromatic Ring Positions

Electrophilic aromatic substitution (EAS) allows for direct functionalization of the aromatic ring. The regiochemical outcome on this compound is directed by the existing substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating, ortho-, para-directors, while the methyl (-CH₃) groups are weaker activating, ortho-, para-directors. youtube.com The available positions for substitution are C4 and C6. The combined directing effects will strongly favor substitution at these positions.

Alkylation and Acylation: The Friedel-Crafts reaction is a classic method for C-alkylation and C-acylation. jk-sci.commasterorganicchemistry.com

Alkylation involves reacting the phenol with an alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). jk-sci.com However, for highly activated rings like phenols, the reaction can sometimes proceed without a catalyst. wikipedia.org Challenges include polyalkylation, as the product is often more reactive than the starting material, and potential carbocation rearrangements of the alkylating agent. cerritos.edulibretexts.org

Acylation uses an acyl chloride or anhydride with a Lewis acid. masterorganicchemistry.com A key challenge with phenols is competing O-acylation versus C-acylation. ucalgary.castackexchange.com C-acylation is generally favored under thermodynamic control (e.g., with excess AlCl₃), which can catalyze a Fries rearrangement of the initially formed O-acylated ester to the more stable C-acylated aryl ketone. stackexchange.com

Halogenation: Phenols are highly activated towards halogenation and often react readily with halogens (e.g., Br₂, Cl₂) even without a Lewis acid catalyst. byjus.com The reaction is typically very fast and can lead to polysubstitution. For example, treating phenol with bromine water gives an immediate white precipitate of 2,4,6-tribromophenol. byjus.com To achieve selective mono-halogenation on this compound at the C4 or C6 position, milder conditions are necessary, such as using a non-polar solvent (e.g., CCl₄ or CHCl₃) at low temperatures. byjus.comyoutube.com

| Reaction | Reagents | Catalyst/Conditions | Potential Product(s) |

| Friedel-Crafts Alkylation | R-X (Alkyl Halide) | AlCl₃ (Lewis Acid) | 4-Alkyl and/or 6-Alkyl substituted product |

| Friedel-Crafts Acylation | RCOCl (Acyl Chloride) | AlCl₃ (Lewis Acid), Heat | 4-Acyl and/or 6-Acyl substituted product |

| Bromination (selective) | Br₂ | CCl₄, low temp. | 4-Bromo and/or 6-Bromo substituted product |

| Bromination (exhaustive) | Br₂ (aq) | Water | 4,6-Dibromo substituted product |

Advanced Theoretical and Computational Studies of 3 Methoxy 2,5 Dimethylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of a molecule based on its electronic structure. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. youtube.com The stability of a molecule is related to the number of electrons in bonding versus anti-bonding orbitals. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For 3-methoxy-2,5-dimethylphenol, the HOMO is expected to be a π-orbital with significant electron density delocalized over the aromatic ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups. This high-energy orbital makes the molecule susceptible to attack by electrophiles. The LUMO is likely a π*-antibonding orbital, which can accept electrons from nucleophiles. The electron-donating nature of the hydroxyl, methoxy, and methyl substituents would increase the energy of the HOMO, making the molecule more reactive toward electrophiles compared to unsubstituted phenol (B47542).

While specific calculated values for this compound are not published, data from related phenols can provide insight. DFT calculations on similar compounds reveal the influence of substituents on these frontier orbitals.

Table 1: Representative Frontier Orbital Energies for Phenolic Compounds (Illustrative) This table presents illustrative data based on typical computational results for phenolic structures to demonstrate expected trends. Actual values for this compound would require specific calculations.

| Compound | Computational Method (Illustrative) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Phenol | DFT/B3LYP/6-31G(d) | -8.5 | -0.9 | 7.6 |

| 2,5-Dimethylphenol (B165462) | DFT/B3LYP/6-31G(d) | -8.2 | -0.7 | 7.5 |

| 3-Methoxyphenol (B1666288) | DFT/B3LYP/6-31G(d) | -8.1 | -0.8 | 7.3 |

| This compound (Estimated) | DFT/B3LYP/6-31G(d) | ~ -7.9 | ~ -0.6 | ~ 7.3 |

The electron density distribution reveals how electrons are spread throughout the molecule. The Molecular Electrostatic Potential (MEP) is a valuable property derived from this distribution, which maps the electrostatic potential onto the electron density surface. uni-muenchen.de This map helps visualize the charge distribution and predict how a molecule will interact with other charged species. uni-muenchen.deyoutube.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. uni-muenchen.de

For this compound, the MEP would show significant negative potential around the oxygen atom of the hydroxyl group due to its lone pairs and high electronegativity. A slightly less negative potential would be associated with the methoxy oxygen. The π-system of the aromatic ring would also exhibit a negative potential, making it a target for electrophiles. The most electron-rich positions on the ring, and therefore the most likely sites for electrophilic substitution, would be ortho and para to the powerful electron-donating hydroxyl group. The hydrogen atom of the hydroxyl group would be the most prominent region of positive potential, indicating its role as a hydrogen-bond donor. Studies on similar phenols confirm that the hydroxyl oxygen and the aromatic ring are the primary nucleophilic centers. researchgate.netusda.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect them.

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a set of atoms as a function of their geometric coordinates. longdom.orglibretexts.org By mapping the PES, chemists can trace the lowest energy path from reactants to products, known as the reaction coordinate. libretexts.org Key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition state structures. libretexts.orgyoutube.com The energy difference between the reactants and the highest transition state on the pathway is the activation energy, which governs the reaction rate.

For this compound, a relevant reaction to map would be its electrophilic aromatic substitution. The PES would show an initial minimum for the separated reactants (the phenol and an electrophile). As they approach, the system would pass through a high-energy transition state leading to a Wheland intermediate (a resonance-stabilized carbocation), which exists in a shallow energy well. A second, smaller energy barrier would then be crossed to lose a proton and form the final substituted product, which resides in a deep energy minimum. Theoretical studies on the reactions of other phenols have successfully used PES mapping to understand reaction feasibility and selectivity. researchgate.net

Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. Computational studies can elucidate the precise nature of the interactions between a catalyst and a substrate like this compound.

For instance, in acid-catalyzed reactions, the catalyst can activate the substrate by protonation or through hydrogen bonding. DFT calculations have been used to study the Brønsted acid-catalyzed addition of phenols to alkynes. d-nb.info In a similar reaction involving 2,5-dimethylphenol, computations revealed that the chiral phosphoric acid catalyst forms specific hydrogen bonds with the phenolic hydroxyl group and the alkyne. d-nb.info These interactions stabilize the transition state, lower the activation barrier, and control the stereochemistry of the product. d-nb.info For this compound, one would expect similar crucial hydrogen bonding interactions involving both the hydroxyl and potentially the methoxy group with a catalyst, guiding the reaction's regioselectivity and efficiency.

Table 2: Key Catalyst-Substrate Interactions in a Phenol Transformation (Based on an analogous system) This table describes interactions computationally observed for 2,5-dimethylphenol in a catalyzed reaction, which are expected to be similar for this compound. d-nb.info

| Interaction Type | Interacting Groups (Substrate) | Interacting Groups (Catalyst Example: Chiral Phosphoric Acid) | Effect |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) group | Phosphoryl (P=O) group | Stabilizes the transition state, enhances phenol nucleophilicity. |

| Hydrogen Bond | Alkene/Alkyne (Reactant) | P-OH group | Activates the electrophile, orients reactants. |

| Steric Repulsion | Methyl groups | Bulky groups on catalyst | Controls enantioselectivity by disfavoring certain approach trajectories. |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics is excellent for studying the details of a few molecules, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems, such as a molecule in a solvent box, over time. nih.gov MD uses classical mechanics to simulate the motions of atoms and molecules, providing insight into dynamic processes, solvent structuring, and intermolecular forces. mdpi.com

For this compound, MD simulations could be employed to study its behavior in various solvents. In an aqueous solution, simulations would reveal the structure of the hydration shell. Water molecules would form strong hydrogen bonds with the hydroxyl group (acting as both a donor and acceptor) and the methoxy oxygen (acting as an acceptor). These specific solvent interactions can significantly influence the molecule's conformation and reactivity. rsc.org

MD simulations are also powerful for studying intermolecular interactions between solute molecules. researchgate.net At higher concentrations, this compound molecules could form dimers or larger aggregates through hydrogen bonding between their hydroxyl groups or through π-π stacking of the aromatic rings. MD simulations can quantify the strength and lifetime of these interactions, which are crucial for understanding the physical properties of the substance. mdpi.com

Prediction of Spectroscopic Signatures (beyond basic identification) for Reaction Monitoring

In modern chemical synthesis and process control, the ability to monitor a reaction in real-time is crucial for optimizing yield, minimizing byproducts, and ensuring safety. Computational chemistry offers powerful tools to predict the spectroscopic signatures of molecules like this compound, providing a theoretical framework for interpreting live experimental data. This predictive capability extends beyond simple compound identification, enabling researchers to track the formation of specific products, intermediates, and even transition states during a chemical reaction. By correlating theoretically calculated spectra with data from in-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and mass spectrometry (MS), a detailed kinetic and mechanistic understanding of the reaction can be achieved. acs.orgresearchgate.net

Advanced computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate various spectroscopic properties. mdpi.com These theoretical spectra serve as benchmarks, allowing for the deconvolution of complex experimental spectra where multiple species may be present simultaneously. For instance, the appearance of a predicted vibrational frequency or a specific mass-to-charge ratio can confirm the formation of this compound and its concentration can be quantified over time. acs.org

Predicted Mass Spectrometry Data

Mass spectrometry is a key technique for reaction monitoring. Theoretical calculations can predict the mass-to-charge ratio (m/z) of various adducts and fragments of a target molecule. The predicted Collision Cross Section (CCS), which relates to the ion's shape and size, provides an additional layer of identification, particularly useful in complex mixtures. For this compound, predicted CCS values for several common adducts have been calculated, offering precise targets for mass spectrometric analysis during a reaction. uni.lu

| Adduct Type | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 153.09100 | 128.8 |

| [M+Na]⁺ | 175.07294 | 138.6 |

| [M-H]⁻ | 151.07644 | 132.2 |

| [M+NH₄]⁺ | 170.11754 | 150.3 |

| [M+K]⁺ | 191.04688 | 137.0 |

| [M]+ | 152.08317 | 131.0 |

Table 1: Predicted mass spectrometry data for this compound adducts. Data sourced from computational predictions. uni.lu

Predicted Vibrational Spectroscopy (FTIR/Raman)

FTIR and Raman spectroscopy are invaluable for monitoring changes in functional groups during a reaction. DFT calculations can predict the vibrational frequencies of a molecule with a reasonable degree of accuracy. researchgate.net These predicted frequencies for this compound would allow researchers to pinpoint specific peaks in a real-time spectrum that correspond to its formation. For example, the emergence of the characteristic O-H stretch, aromatic C-O stretch, and specific ring vibration modes would signal the synthesis of the product. By monitoring the intensity of these bands, the reaction's progress and kinetics can be determined. acs.org

| Functional Group | Vibrational Mode | Illustrative Predicted Frequency Range (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3550 - 3650 | Appearance indicates the formation of the phenol group. |

| Methoxy -OCH₃ | C-H Stretch (asymmetric) | 2950 - 3000 | Confirms the presence of the methoxy substituent. |

| Aromatic Ring | C=C Stretch | 1580 - 1620 | Changes in substitution on the aromatic ring can shift this frequency. |

| Aryl Ether | C-O Stretch (asymmetric) | 1230 - 1270 | A key indicator for the methoxy group attached to the ring. |

Table 2: Illustrative predicted vibrational frequencies for key functional groups in this compound. These theoretical values guide the identification of the compound in complex FTIR or Raman spectra during a reaction.

Predicted NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, while less commonly used for real-time monitoring due to acquisition times, can be analyzed offline to provide detailed structural information about reaction products. Computational methods can predict ¹H and ¹³C NMR chemical shifts. These predictions are crucial for correctly assigning signals in the experimental spectrum, especially in a mixture containing structurally similar reactants, intermediates, and products. For this compound, predicted chemical shifts for its unique aromatic protons and carbon atoms would serve as definitive identifiers of its successful synthesis.

| Atom Type | Position/Group | Illustrative Predicted Chemical Shift (ppm) | Significance in Reaction Monitoring |

|---|---|---|---|

| ¹H | Phenolic -OH | ~4.5 - 5.5 | A broad singlet indicating the hydroxyl proton. |

| ¹H | Aromatic C-H | ~6.5 - 7.0 | Distinct signals for the two non-equivalent aromatic protons. |

| ¹H | Methoxy -OCH₃ | ~3.7 - 3.9 | Singlet integrating to 3 protons, confirming the methoxy group. |

| ¹H | Methyl -CH₃ | ~2.1 - 2.3 | Two distinct singlets for the two non-equivalent methyl groups. |

| ¹³C | Aromatic C-O (Phenol) | ~150 - 155 | Carbon atom attached to the hydroxyl group. |

| ¹³C | Aromatic C-O (Methoxy) | ~155 - 160 | Carbon atom attached to the methoxy group. |

| ¹³C | Methoxy -OCH₃ | ~55 - 60 | Carbon of the methoxy group. |

Table 3: Illustrative predicted ¹H and ¹³C NMR chemical shifts for this compound. Such predictions aid in the structural confirmation of the final product extracted from a reaction mixture.

By leveraging these predictive computational techniques, chemists can design more efficient and controlled synthetic routes, gaining deep insight into reaction mechanisms that would be difficult to obtain from experimental data alone. researchgate.netrsc.org

Applications and Utility of 3 Methoxy 2,5 Dimethylphenol in Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Architectures

The specific arrangement of substituents on the aromatic ring of 3-Methoxy-2,5-dimethylphenol makes it a versatile precursor for constructing more elaborate molecular frameworks. Organic chemists utilize such "building blocks" as starting materials to assemble complex molecules for applications in fields like drug discovery and materials science. cymitquimica.com

This compound serves as a key intermediate in multi-step synthetic pathways. The hydroxyl and methoxy (B1213986) groups activate the benzene (B151609) ring, facilitating electrophilic aromatic substitution reactions, while the methyl groups provide steric hindrance and direct incoming groups to specific positions, allowing for regioselective synthesis. This controlled reactivity is crucial for building advanced chemical scaffolds. For instance, the phenolic structure is a known precursor for creating derivatives such as aldehydes and nitro-substituted compounds, which are themselves versatile intermediates for further functionalization. chemsrc.com

Below is a table of representative downstream products that can be synthesized from this compound, illustrating its role as a foundational intermediate.

| Precursor CAS | Precursor Name | Derivative CAS | Derivative Name | Transformation Type |

| 56526-87-5 | This compound | 479-26-5 | 2-Hydroxy-4-methoxy-3,5-dimethylbenzaldehyde | Formylation |

| 56526-87-5 | This compound | 65151-57-7 | 2,5-Dimethyl-3-nitrophenol | Nitration & Demethoxylation |

| 56526-87-5 | This compound | 102440-04-0 | 3-Methoxy-2,5-dimethyl-4-nitrophenol | Nitration |

| 56526-87-5 | This compound | 52415-07-3 | 1-Methoxy-2,5-dimethyl-3-nitrobenzene | Nitration & Dehydroxylation |

The term "building block" applies to molecules that provide a structural foundation upon which greater complexity can be built. cymitquimica.com this compound fits this description perfectly. Its inherent functionality—the nucleophilic hydroxyl group and the electron-rich aromatic ring—allows it to be incorporated into larger, multifunctional molecules. For example, related methoxy-dimethylphenol structures are used as intermediates in the synthesis of fragrances, dyes, and other specialty organic compounds. The reactivity of the phenolic hydroxyl group allows for etherification or esterification, adding new functional arms to the molecule, while the aromatic ring can participate in cross-coupling reactions to form biaryl structures, which are significant in medicinal chemistry and materials science. nih.govresearchgate.net

Utilization in Polymer Chemistry and Advanced Materials

The reactivity of phenolic compounds has long been harnessed in polymer science. Substituted phenols, in particular, are used to create specialty polymers where the nature of the substituent allows for the fine-tuning of the final material's properties.

This compound, like other substituted phenols such as 2,5-dimethylphenol (B165462) and 3-methoxy-2-methylphenol, can act as a monomer in the synthesis of phenolic polymers. google.com The phenolic hydroxyl group enables it to undergo condensation polymerization, typically with an aldehyde like formaldehyde, to form a resinous material. google.com The methyl and methoxy groups attached to the aromatic ring become part of the polymer backbone and influence its final characteristics, such as thermal stability, solubility, and mechanical strength. Related dimethylphenols (xylenols) are specifically used as functional monomers for high-performance polymers. ogcorp.co.jp

The table below shows examples of phenolic compounds used as monomers and the types of polymers they help create, contextualizing the potential role of this compound.

| Phenolic Monomer | CAS RN | Polymer Type/Application | Reference |

| 2,5-Dimethylphenol | 95-87-4 | Functional monomer for polymers like LCP, PPSU | ogcorp.co.jp |

| 2,6-Dimethylphenol (B121312) | 576-26-1 | Monomer for functional polymers | ogcorp.co.jp |

| 4,4′-Biphenol | 92-88-6 | Monomer for Liquid Crystal Polymer (LCP), PPSU | ogcorp.co.jp |

| 3-Methoxy-2-methylphenol | 32643-94-6 | Component for phenolic polymers | google.com |

Phenolic resins are a cornerstone of the coatings and adhesives industry due to their durability and thermal resistance. fishersci.ca By incorporating this compound into a phenolic resin formulation, its specific structure can impart unique properties to the resulting material. The methoxy group, for instance, can alter the polarity and adhesive characteristics of the coating. Furthermore, derivatives of substituted phenols are employed as curing agents or catalysts in other resin systems, such as epoxy resins, highlighting the broad utility of this chemical class in developing functional coatings. googleapis.comgoogle.com The use of 3,5-Dimethylphenol (B42653) in adhesives and sealant chemicals provides a strong indication of the applicability of such structures in this field. fishersci.ca

Catalytic and Ligand Applications of this compound Derivatives

While not a catalyst itself, this compound is an ideal starting point for synthesizing complex organic ligands. These ligands can coordinate with metal centers to form highly active and selective catalysts for a variety of chemical transformations. The utility of a ligand is often determined by its electronic and steric properties, which can be precisely tuned.

Derivatives of this compound are well-suited for this purpose. The phenolic oxygen is an excellent coordination site for a metal, especially after deprotonation to a phenoxide. The electron-donating methoxy and methyl groups can increase the electron density on the metal center, which can enhance its catalytic activity in certain reactions, such as Atom Transfer Radical Polymerization (ATRP). google.comgoogle.com Furthermore, these substituents provide a defined steric environment around the metal, which can be exploited to control the selectivity of a reaction. For example, derivatives of aminophenols can serve as effective ligands in metal-catalyzed reactions. The synthesis of N,O-biaryl compounds through the coupling of phenols and amines yields products that are themselves widely used as specialized ligands and catalysts. researchgate.net

The table below outlines how the structural features of a phenol (B47542) derivative, based on this compound, could be leveraged in ligand design for catalysis.

| Structural Feature | Role in Ligand Function | Potential Catalytic Impact |

| Phenolic Oxygen | Acts as a primary binding site (anionic donor) for a metal catalyst. | Anchors the metal and influences its oxidation state. |

| Methoxy Group | Functions as an electron-donating group. | Modulates the electronic properties and reactivity of the metal center. google.com |

| Methyl Groups | Provide steric bulk and control the spatial arrangement around the metal. | Influences substrate approach and enhances stereoselectivity. |

| Aromatic Ring | Can be further functionalized to add more donor atoms (e.g., nitrogen, phosphorus). | Creates multidentate (chelating) ligands for enhanced catalyst stability and activity. google.com |

Design and Synthesis of Metal-Ligand Complexes

The phenolic hydroxyl group of this compound is a key functional group for its use as a ligand in coordination chemistry. Deprotonation of the hydroxyl group yields a phenoxide anion that can readily coordinate to a wide variety of metal ions. The methoxy and methyl substituents on the aromatic ring can influence the electronic properties and steric environment of the resulting metal complexes.

The synthesis of metal-ligand complexes involving phenolic compounds is a well-established field. For instance, Schiff base ligands, formed by the condensation of a phenolic aldehyde or ketone with a primary amine, are renowned for their ability to form stable complexes with transition metals. While no specific Schiff base complexes derived directly from a functionalized this compound are reported, analogous structures provide a blueprint for their potential design. For example, Schiff base ligands derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) readily form complexes with various metals. nih.govmdpi.com Similarly, azo-dyes derived from substituted phenols like 3,5-dimethylphenol have been used to create metal complexes with interesting properties. ekb.eg

The general approach to synthesizing metal complexes with this compound would likely involve the reaction of the phenol with a suitable metal salt in the presence of a base to facilitate deprotonation. The choice of solvent and reaction conditions would be crucial in obtaining crystalline products suitable for structural characterization.

Table 1: Potential Metal Ions for Complexation with this compound and Their Characteristics

| Metal Ion | Common Oxidation States | Coordination Geometries | Potential Applications of Complexes |

| Copper(II) | +2 | Square planar, Tetrahedral, Octahedral | Catalysis, Antimicrobial agents |

| Nickel(II) | +2 | Square planar, Octahedral | Catalysis, Magnetic materials |

| Zinc(II) | +2 | Tetrahedral, Octahedral | Luminescent materials, Sensors |

| Cobalt(II) | +2 | Tetrahedral, Octahedral | Catalysis, Pigments |

| Iron(III) | +3 | Octahedral, Tetrahedral | Catalysis, Magnetic resonance imaging |

The electronic influence of the methoxy group (electron-donating) and the steric hindrance provided by the two methyl groups would be expected to modulate the stability, reactivity, and spectroscopic properties of the resulting metal complexes.

Exploration in Homogeneous and Heterogeneous Catalysis

The potential of this compound and its derivatives in catalysis lies in their ability to act as ligands that can tune the properties of a catalytically active metal center.

Homogeneous Catalysis: Metal complexes incorporating ligands derived from this compound could serve as homogeneous catalysts for a variety of organic transformations. The electronic and steric environment created by the ligand can influence the selectivity and activity of the catalyst. For instance, rhodium complexes with phosphine (B1218219) ligands are widely used in hydrogenation and hydroformylation reactions. mdpi.com The synthesis of phosphine-containing derivatives of this compound could lead to new catalyst systems. While specific examples are lacking for this particular phenol, the general principle of ligand modification to control catalytic outcomes is a cornerstone of homogeneous catalysis.

Heterogeneous Catalysis: The immobilization of catalysts onto solid supports is a key strategy for developing recyclable and environmentally friendly catalytic processes. acs.orglookchem.com Derivatives of this compound could potentially be grafted onto materials like silica, polymers, or porous metal oxides to create heterogeneous catalysts. For example, polymer-supported Schiff-base metal complexes have been shown to be effective catalysts for the oxidation of phenols. researchgate.net The catalytic wet peroxide oxidation of phenolic compounds using iron-based heterogeneous catalysts is another area of active research. whiterose.ac.uk While studies have focused on compounds like 2,4-dimethylphenol, similar methodologies could be applied to catalysts designed for the degradation or transformation of this compound.

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalytic Reaction | Catalyst Type | Role of this compound Derivative |

| Oxidation Reactions | Metal Complex (Homogeneous or Heterogeneous) | Ligand to control metal center's redox potential and selectivity. |

| C-C Coupling Reactions | Metal Complex (Homogeneous) | Ligand to influence the efficiency and regioselectivity of the coupling. |

| Hydrogenation | Metal Complex (Homogeneous) | Ancillary ligand to tune the activity and enantioselectivity of the catalyst. |

| Polymerization | Metal Complex (Homogeneous) | Ligand to control the polymerization process and polymer properties. |

Application in Chemo-sensing and Non-Biological Analytical Method Development

The development of chemical sensors for the selective detection of ions and molecules is a rapidly growing field. The structural framework of this compound offers a starting point for the design of such sensors.

Design of Chromogenic and Fluorogenic Probes

Chromogenic and fluorogenic probes are molecules that exhibit a change in color or fluorescence, respectively, upon binding to a specific analyte. rsc.org The design of such probes often involves incorporating a recognition unit (receptor) and a signaling unit (chromophore or fluorophore) into a single molecule.

While there are no specific reports on chromogenic or fluorogenic probes derived from this compound, the principles of sensor design can be applied. For instance, the phenolic group could be functionalized to create a binding site for specific anions or cations. The electronic properties of the substituted benzene ring could then influence the absorption or emission properties of an attached signaling unit. Indole-based scaffolds, for example, have been extensively used in the development of fluorogenic probes. rsc.org A general strategy would involve coupling a derivative of this compound to a known fluorophore and studying the change in its photophysical properties in the presence of various analytes.

Development of Receptors for Selective Chemical Recognition

The design of synthetic receptors capable of selectively binding to specific molecules is a fundamental aspect of supramolecular chemistry. The arrangement of functional groups on the this compound scaffold could be exploited to create a pre-organized cavity suitable for binding a particular guest molecule. For example, the synthesis of macrocycles or cleft-like structures incorporating this phenolic unit could lead to receptors with selectivity for certain ions or neutral molecules.

Research on related bisphenol derivatives has shown their ability to act as versatile hosts for anions. acs.org The specific positioning of the methoxy and methyl groups on this compound could impart unique recognition properties. The development of such receptors would typically involve multi-step organic synthesis to build a larger molecular architecture around the phenolic core. The binding properties of these synthetic receptors would then be evaluated using techniques such as NMR titration and fluorescence spectroscopy.

Future Research Directions and Emerging Opportunities for 3 Methoxy 2,5 Dimethylphenol

Exploration of Novel and Highly Efficient Synthetic Pathways

While classical methods for synthesizing substituted phenols exist, the future development of 3-Methoxy-2,5-dimethylphenol hinges on the adoption of modern, efficient, and sustainable synthetic strategies. Current approaches for analogous compounds often rely on multi-step processes that may involve harsh conditions or generate significant waste. Future research should focus on developing novel pathways that offer high yields, atom economy, and milder reaction conditions.

Promising avenues for exploration include:

Directed Ortho-Lithiation and Functionalization: The synthesis could potentially start from a more common precursor like 2,5-dimethylanisole (B158103). A directed ortho-lithiation followed by hydroxylation would be a direct route. Research could optimize the directing group, lithiation conditions, and oxidizing agent to maximize regioselectivity and yield.

Transition-Metal Catalyzed C-H Hydroxylation: Advances in catalysis offer the potential for direct hydroxylation of C-H bonds on a 2,5-dimethylanisole precursor. Investigating various catalytic systems (e.g., based on palladium, copper, or iron) could lead to a highly efficient, single-step synthesis.

Bio-catalytic and Flow Chemistry Approaches: The use of engineered enzymes could provide a green and highly selective method for hydroxylation. Furthermore, translating optimized synthetic routes to continuous flow chemistry systems could enhance safety, scalability, and product consistency, making the compound more accessible for industrial applications.

Future research efforts would systematically evaluate these modern synthetic strategies against traditional methods, with the goal of establishing a robust and economically viable production route.

Table 1: Illustrative Comparison of Potential Synthetic Pathways for this compound This table presents a hypothetical comparison of potential research outcomes for different synthetic strategies.

| Synthetic Strategy | Potential Starting Material | Illustrative Key Reagents | Hypothetical Yield (%) | Potential Advantages |

| Classical Multi-step | p-Xylene | Sulfuric Acid, NaOH, Dimethyl Sulfate | 40-50 | Utilizes bulk starting materials |

| Directed Lithiation | 2,5-Dimethylanisole | n-BuLi, TMEDA, MoOPh | 65-75 | High regioselectivity, direct |

| C-H Hydroxylation | 2,5-Dimethylanisole | Pd(OAc)₂, Oxone® | 70-80 | High atom economy, fewer steps |

| Biocatalysis | 2,5-Dimethylanisole | P450 Monooxygenase | >85 | High selectivity, green chemistry |

Development of Advanced Functional Materials Incorporating this compound Scaffolds

Substituted phenols are crucial monomers for a variety of performance polymers, including poly(phenylene oxide)s (PPOs), phenolic resins, and polycarbonates. The specific structure of this compound makes it an attractive candidate for creating a new generation of advanced functional materials. google.com The methoxy (B1213986) group can enhance solubility and modify electronic properties, while the methyl groups can impact chain packing, thermal stability, and mechanical properties.

Emerging opportunities in materials science include:

High-Performance Thermoplastics: Oxidative coupling polymerization of this compound could yield novel PPO-type polymers. Research would focus on characterizing their thermal properties (e.g., glass transition temperature), mechanical strength, and dielectric performance, which are critical for applications in electronics and automotive components. google.com The introduction of the methoxy group is expected to influence the polymer's glass transition temperature and solubility compared to polymers derived from non-methoxylated phenols like 2,6-dimethylphenol (B121312). researchgate.net

Bio-based and Sustainable Polymers: As the chemical industry shifts towards sustainable feedstocks, developing monomers from renewable sources is paramount. nih.govmdpi.com If efficient bio-based routes to this compound are developed, it could serve as a valuable building block for more sustainable plastics and resins.

Functional Polymer Coatings and Membranes: The phenolic hydroxyl group provides a reactive handle for post-polymerization modification, allowing for the attachment of various functional groups. This could be exploited to create materials for specialized applications, such as gas separation membranes, sensor coatings, or low-dielectric-constant materials for microelectronics.

Deeper Mechanistic Insights into Complex Multi-component Reaction Systems

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single, efficient step. mdpi.com Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly notable for their ability to rapidly generate diverse molecular libraries. nih.gov These reactions typically involve a carboxylic acid component. However, acidic phenols can sometimes be used in place of carboxylic acids in so-called Ugi-Smiles and Passerini-Smiles couplings. researchgate.net

Future research should investigate the viability of this compound as a phenolic component in such reactions. Key research questions would include:

Reactivity and Scope: Does the electronic and steric profile of this compound allow it to participate effectively in Passerini-Smiles and Ugi-Smiles reactions? researchgate.net

Mechanistic Elucidation: Detailed mechanistic studies, combining experimental kinetics and computational modeling, would be crucial to understand the reaction pathway. This would involve identifying key intermediates and transition states to rationalize the observed reactivity and guide the optimization of reaction conditions. mdpi.com

Library Synthesis: Successful implementation in MCRs would open the door to the rapid synthesis of novel libraries of complex molecules incorporating the this compound scaffold, which could then be screened for biological activity or material properties.

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials discovery. ucla.edunih.gov These computational tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and forecast the properties of novel molecules, thereby accelerating the research and development cycle. nih.govoptimlpse.co.uk

For this compound, emerging opportunities include:

Reaction Optimization: ML algorithms can be trained on experimental data to build models that predict how variables like temperature, catalyst loading, and solvent affect the yield and purity of a synthetic reaction. nih.gov This approach could be used to rapidly optimize a novel synthetic pathway for this compound, reducing the number of experiments required.

Property Prediction for Derivatives: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and biological properties of potential derivatives of this compound before they are synthesized. chemicalbook.com This would allow researchers to prioritize the synthesis of molecules with the most promising characteristics for a given application, such as antioxidant potential or polymer properties. nih.gov

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools increasingly use ML to propose viable synthetic routes to target molecules. nih.govmit.edu As reaction databases grow, these tools could be used to identify entirely new and non-intuitive pathways to this compound and its derivatives.

Table 2: Illustrative Application of ML for Property Prediction of this compound Derivatives This table provides a hypothetical example of how machine learning could be used to predict the antioxidant activity of new derivatives before synthesis.

| Derivative of this compound | Key Structural Feature | ML-Predicted EC₅₀ (µM) | Experimental EC₅₀ (µM) |

| Derivative A | Addition of a butyl group | 45.2 | 48.7 |

| Derivative B | Addition of a nitro group | 120.5 | 115.3 |

| Derivative C | Etherification with a bulky alkyl chain | 75.8 | 72.1 |

| Derivative D | Halogenation at C4-position | 33.1 | 35.5 |

Potential for Derivatization into High-Value Specialty Chemicals and Industrial Intermediates

The true value of a platform chemical like this compound lies in its potential to be converted into a wide range of high-value downstream products. The combination of hydroxyl, methoxy, and methyl groups on the aromatic ring provides multiple sites for selective functionalization through chemical derivatization. jfda-online.com

Promising areas for future derivatization research include:

Antioxidants: Phenolic compounds are well-known for their antioxidant properties. The substitution pattern on this compound is expected to confer significant radical-scavenging ability. researchgate.net Research could focus on synthesizing derivatives (e.g., through alkylation or esterification) to enhance this activity and improve properties like oil solubility for applications as additives in fuels, lubricants, and polymers.

Pharmaceutical and Agrochemical Intermediates: Many active pharmaceutical ingredients and agrochemicals contain substituted phenol (B47542) moieties. This compound could serve as a key starting material for the synthesis of complex, biologically active molecules. For example, chlorination of related dimethylphenols is a known route to disinfectants. google.com

Flavor and Fragrance Compounds: The structure of this compound suggests it could be a precursor to novel fragrance and flavor ingredients, an area where other methoxyphenols like eugenol (B1671780) and vanillin (B372448) are prominent. researchgate.net

Systematic exploration of derivatization reactions—such as etherification, esterification, halogenation, and nitration—will be key to unlocking the full potential of this versatile chemical building block.

Q & A

Basic: What are the optimized synthetic routes for 3-Methoxy-2,5-dimethylphenol, and how can competing side reactions be minimized?

Methodological Answer:

The synthesis of phenolic derivatives like this compound often involves electrophilic aromatic substitution or demethylation of protected intermediates. For example, a modified Gould procedure (used for 3-bromo-2,5-dimethylphenol) employs refluxing with hydroiodic acid (HI) followed by quenching with sodium bisulfite (NaHSO₃) to stabilize reactive intermediates . To minimize side reactions (e.g., over-halogenation or oxidation), precise temperature control (-35°C to 40°C) and inert atmospheres (argon) are critical. Stepwise coupling strategies, as seen in triazine synthesis, utilize reagents like DIPEA to enhance selectivity and reduce byproducts during methoxy group introduction . Catalytic approaches, such as palladium-mediated C–H activation, could further improve regioselectivity .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound in complex mixtures?

Methodological Answer:

- GC-MS : Effective for quantifying phenolic compounds in mixtures, as demonstrated in coal-derived phenolic analyses (e.g., 3-methoxy-2,5,6-trimethylphenol detection) .

- ¹H/¹³C NMR : Critical for structural confirmation; methoxy protons (δ ~3.7–3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm) provide diagnostic signals .

- X-ray Crystallography : While not directly reported for this compound, structural analogs (e.g., 4-methoxy-2,5-dimethylfuranone) highlight the utility of crystallography for resolving substituent positions .

Advanced: How does the introduction of methoxy groups influence the biological activity of phenolic compounds, and what models are used to assess this?

Methodological Answer:

Methoxy groups enhance lipid solubility and modulate electron density, impacting bioactivity. For example, 4-Chloro-3,5-dimethylphenol (a structural analog) exhibits anticancer activity by disrupting Wnt/β-catenin signaling in colorectal cancer cells. Key assays include:

- Cell Viability/Proliferation : MTT assays in HCT116/SW480 lines .

- Apoptosis/Cell Migration : Flow cytometry and transwell assays .

- In Vivo Models : Zebrafish embryos for developmental toxicity and tumor xenografts for efficacy .

Advanced: What methodologies are employed to evaluate the developmental toxicity of phenolic derivatives like this compound?

Methodological Answer:

- Zebrafish Embryotoxicity Assays : Exposure at varying concentrations (e.g., 0.1–10 µM) to monitor hatchability, cardiovascular defects (e.g., flk1:eGFP transgenic lines for vascular imaging) .

- Toxicity Endpoints : LC₅₀ calculations, morphological scoring, and gene expression profiling (e.g., Wnt pathway genes) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or biological efficacies of this compound across studies?

Methodological Answer:

- Systematic Replication : Control variables like reagent purity, reaction atmosphere, and quenching protocols .

- Meta-Analysis : Aggregate data from multiple studies (e.g., HI-mediated demethylation yields vs. catalytic methods) .

- Sensitivity Analysis : Use statistical tools to identify outlier conditions (e.g., temperature gradients, solvent polarity) .

Advanced: What catalytic strategies enhance the regioselectivity and efficiency of methoxy group introduction in phenolic compounds?

Methodological Answer:

- Asymmetric Catalysis : Palladium(0)-catalyzed C(sp³)–H arylation enables selective methoxy incorporation without protecting groups .

- Biocatalysis : Enzymatic O-methyltransferases for stereoselective methoxylation .

- Heterogeneous Catalysis : Solid acids (e.g., zeolites) minimize side reactions in Friedel-Crafts alkylation .

Basic: What are the key stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:

- Storage Conditions : Argon-purged containers at -20°C to prevent oxidation .

- Degradation Monitoring : Periodic HPLC analysis with UV detection (λ = 270–280 nm for phenolic absorbance) .

Advanced: How can computational modeling predict the reactivity and interaction mechanisms of this compound in biological systems?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry and predict electrophilic sites for β-catenin binding .

- Molecular Docking : Simulate interactions with Wnt pathway proteins (e.g., TCF4) using AutoDock Vina .

Basic: What solvent systems are optimal for the purification of this compound via column chromatography?

Methodological Answer:

- Eluent Selection : Gradients of dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) (e.g., 1–20% EtOAc) effectively separate phenolic byproducts .

- MPLC Parameters : Silica columns (40–90 g), flow rates 30–35 cm³/min .

Advanced: What are the implications of substituent positioning (e.g., methoxy vs. methyl groups) on the antioxidant capacity of phenolic derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.